(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride
Overview
Description
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which is a common structural motif in many natural and synthetic compounds.
Hydroxymethylation: The pyrrolidine ring is then functionalized with a hydroxymethyl group at the 2-position. This step often involves the use of formaldehyde and a suitable base.
Methylation: The 5-position of the pyrrolidine ring is methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: (2S,5S)-(5-Methylpyrrolidin-2-YL)carboxylic acid.
Reduction: (2S,5S)-(5-Methylpyrrolidin-2-YL)methanamine.
Substitution: (2S,5S)-(5-Methylpyrrolidin-2-YL)methyl derivatives.
Scientific Research Applications
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-(5-Hydroxymethylpyrrolidin-2-YL)methanol: Similar structure but lacks the hydrochloride salt form.
(2S,5S)-(5-Methylpyrrolidin-2-YL)carboxylic acid: An oxidized form of the compound.
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanamine: A reduced form of the compound.
Uniqueness
(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride is unique due to its specific chiral configuration and the presence of both a hydroxymethyl and a methyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
[(2S,5S)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPWNDWJOGDY-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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